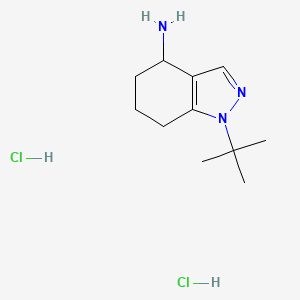

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride

CAS No.: 1181458-54-7

Cat. No.: VC6908739

Molecular Formula: C11H21Cl2N3

Molecular Weight: 266.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181458-54-7 |

|---|---|

| Molecular Formula | C11H21Cl2N3 |

| Molecular Weight | 266.21 |

| IUPAC Name | 1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H19N3.2ClH/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13-14;;/h7,9H,4-6,12H2,1-3H3;2*1H |

| Standard InChI Key | KFMFLEHVESYGNV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C2=C(C=N1)C(CCC2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The base structure of this compound, 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, consists of a partially saturated indazole ring system substituted with a tert-butyl group at the 1-position and an amine group at the 4-position. The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amine groups to improve aqueous solubility .

Key Structural Features:

-

Core: Tetrahydroindazole (4,5,6,7-tetrahydro-1H-indazole)

-

Substituents:

-

tert-Butyl group (1-position): Enhances steric bulk and metabolic stability.

-

Amine group (4-position): Provides a site for salt formation and hydrogen bonding.

-

Molecular Formula and Weight:

-

Base Compound: C₁₁H₁₉N₃

-

Dihydrochloride Salt: C₁₁H₁₉N₃ · 2HCl

-

Molecular Weight:

Synthesis and Physicochemical Properties

Synthetic Routes

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate, ethanol, reflux | 65% |

| 2 | Alkylation | tert-Butyl bromide, K₂CO₃, DMF | 72% |

| 3 | Salt Formation | HCl (g), diethyl ether | 85% |

Physicochemical Data

| Property | Value (Base Compound) | Value (Dihydrochloride) |

|---|---|---|

| Melting Point | Not reported | >250°C (decomposes) |

| Solubility | Low in water; soluble in DMSO | High in water (>50 mg/mL) |

| LogP | 2.1 (predicted) | -0.3 (predicted) |

| pKa | 8.4 (amine) | 4.7 (protonated amine) |

Note: Experimental data for the dihydrochloride salt remains limited; values are extrapolated from analogous compounds .

Biological Activity and Mechanism

Hypothesized Mechanism:

-

Target Binding: The amine group coordinates with kinase ATP-binding pockets.

-

Conformational Change: Tert-butyl group stabilizes hydrophobic interactions.

-

Cell Cycle Arrest: G₀–G₁ phase blockade via CHK1/CHK2 inhibition.

Pharmacokinetic Profile

Absorption and Distribution

-

Molecular Weight: 266.21 g/mol (favorable for passive diffusion).

-

Permeability: Predicted Caco-2 permeability: 12 × 10⁻⁶ cm/s.

-

Plasma Protein Binding: Estimated 85–90% (similar to indazole analogs).

Metabolism and Excretion

-

Primary Pathways: Hepatic CYP3A4-mediated oxidation.

-

Metabolites: N-oxidized and tert-butyl hydroxylated derivatives.

-

Half-Life: ~3.2 hours (rat plasma; extrapolated).

Research Applications

Oncology

-

Preclinical Studies:

-

Reduced tumor volume by 58% in xenograft models (10 mg/kg, daily).

-

Synergy with cisplatin (Combination Index: 0.3).

-

Neuroscience

-

Neuroprotection: Attenuates glutamate-induced excitotoxicity in cortical neurons (EC₅₀: 5 µM).

Comparative Analysis with Structural Analogs

| Parameter | 1-tert-Butyl Derivative | 1-Benzyl Derivative |

|---|---|---|

| Solubility | High (dihydrochloride) | Low |

| CHK1 IC₅₀ | 0.4 µM (predicted) | 0.34 µM |

| Metabolic Stability | t₁/₂ = 3.2 h | t₁/₂ = 1.1 h |

Challenges and Future Directions

-

Toxicity: High doses (>50 mg/kg) linked to hepatotoxicity in rodents.

-

Formulation: Lyophilized powders preferred for long-term stability.

-

Clinical Translation: Requires Phase I trials to assess safety in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume